m-Tolylmagnesium chloride

Catalog No.
S1492862
CAS No.
121905-60-0
M.F
C7H7ClMg
M. Wt
150.89 g/mol
Availability
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m-Tolylmagnesium chloride

CAS Number

121905-60-0

Product Name

m-Tolylmagnesium chloride

IUPAC Name

magnesium;methylbenzene;chloride

Molecular Formula

C7H7ClMg

Molecular Weight

150.89 g/mol

InChI

InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1

InChI Key

YIDAONIIDXWYSC-UHFFFAOYSA-M

SMILES

CC1=CC=C[C-]=C1.[Mg+2].[Cl-]

Canonical SMILES

CC1=CC=C[C-]=C1.[Mg+2].[Cl-]

m-Tolylmagnesium chloride (C7H7ClMg), also known as 3-methylphenylmagnesium chloride, is an organometallic compound belonging to the class of Grignard reagents. Grignard reagents are a cornerstone of organic synthesis, acting as nucleophilic carbon sources for the formation of carbon-carbon bonds. m-Tolylmagnesium chloride is typically encountered as a solution in an inert solvent, most commonly tetrahydrofuran (THF) [, ].

The significance of m-Tolylmagnesium chloride lies in its ability to introduce a meta-substituted tolyl group (CH3C6H4-) into organic molecules. This opens doors for the synthesis of various aromatic compounds with specific functionalities at the meta position [].


Molecular Structure Analysis

m-Tolylmagnesium chloride features a central magnesium (Mg) atom bonded to a chlorine (Cl) atom and a methylphenyl group (CH3C6H4-). The carbon atom attached to the methyl group (meta position) is linked to the magnesium through a covalent bond with partial ionic character. This magnesium-carbon bond is the key functional group, as it possesses nucleophilic character due to the negative charge density on the carbon.


Chemical Reactions Analysis

The primary application of m-Tolylmagnesium chloride lies in its participation in nucleophilic addition reactions. Here are some key reactions:

  • Reaction with carbonyl compounds: m-Tolylmagnesium chloride reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form alcohols with a meta-tolyl substituent. This reaction proceeds through nucleophilic attack on the carbonyl carbon by the Grignard reagent, followed by protonation.
RCHO + m-TolylMgCl -> RCH(OH)(C6H4CH3-3) + MgCl2  (R = H, alkyl, aryl)
  • Reaction with epoxides

    The Grignard reagent can ring-open epoxides to form β-hydroxy ethers with a meta-tolyl group. The reaction involves nucleophilic attack by the carbanion on the less hindered carbon of the epoxide ring.

  • Hydrolysis

    m-Tolylmagnesium chloride reacts violently with water to form m-toluenediol (3-methylbenzene-1,2-diol) and magnesium hydroxide. This reaction highlights the air and moisture sensitivity of Grignard reagents [].

m-TolylMgCl + H2O -> m-C6H4(CH3)(OH)2 + Mg(OH)Cl

Physical And Chemical Properties Analysis

  • Physical state: Solution (typically in THF) [, ].
  • Color: Colorless to pale yellow [].
  • Solubility: Highly soluble in THF, insoluble in water [].
  • Stability: Air and moisture sensitive. Decomposes readily upon contact with water [].

m-Tolylmagnesium chloride is a hazardous compound and requires proper handling procedures:

  • Flammability: Highly flammable liquid and vapor. Reacts violently with water, releasing flammable hydrogen gas [].
  • Toxicity: Corrosive and harmful upon contact with skin, eyes, or if inhaled. May cause severe burns and respiratory irritation [].
  • Reactivity: Reacts violently with water, acids, and oxidizing agents [].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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